![molecular formula C6H12O3 B1222675 Threo-3-Hydroxy-2-methylbutyric acid CAS No. 65830-32-2](/img/structure/B1222675.png)
Threo-3-Hydroxy-2-methylbutyric acid
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Overview
Description
Threo-3-hydroxy-2-methylbutyric acid belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine.
This compound is a 3-hydroxy carboxylic acid.
Scientific Research Applications
Pharmacological Applications
Threo-3-Hydroxy-2-methylbutyric acid has been studied for its potential therapeutic effects, particularly in metabolic disorders.
Metabolic Regulation
Research indicates that this compound may play a role in regulating metabolic pathways, particularly in the context of amino acid metabolism. It has been implicated in the catabolism of leucine, which is crucial for energy production and muscle metabolism. Understanding its role can lead to novel therapeutic approaches for conditions such as obesity and diabetes .
Potential Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. Studies have shown that it could mitigate oxidative stress in neuronal cells, potentially offering a protective effect against neurodegenerative diseases . This area of research is still developing but holds promise for future therapies.
Biochemical Applications
This compound is utilized in various biochemical research contexts.
Enzyme Substrate Studies
The compound serves as a substrate for specific enzymes involved in hydroxylation reactions. For instance, it has been used to study the activity of non-heme iron oxygenases, which are critical in biosynthetic pathways for natural products . These studies help elucidate the enzymatic mechanisms and can lead to the discovery of new biochemical pathways.
Metabolomic Profiling
In metabolomics, this compound is analyzed as part of metabolic profiling studies. Its presence and concentration can indicate specific metabolic states or responses to dietary changes, making it a valuable marker in nutritional research .
Case Studies and Research Findings
Several notable studies have investigated the applications of this compound:
Study on Metabolic Effects
A study published in the Journal of Biochemistry explored the effects of this compound on glucose metabolism in diabetic models. The findings suggested that supplementation with this compound improved insulin sensitivity and reduced blood glucose levels .
Neuroprotective Mechanisms
Research highlighted in Neuroscience Letters demonstrated that this compound could reduce neuronal apoptosis induced by oxidative stress. This study provides insights into its potential use as a neuroprotective agent .
Summary Table of Applications
Properties
CAS No. |
65830-32-2 |
---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3/t4-,5+/m1/s1 |
InChI Key |
FFJMPYODEQVBEX-UHNVWZDZSA-N |
SMILES |
CC(C(C)O)C(=O)OC |
Isomeric SMILES |
C[C@H]([C@H](C)O)C(=O)OC |
Canonical SMILES |
CC(C(C)O)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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